2-(3-Nitrophenyl)propionitrile

Description

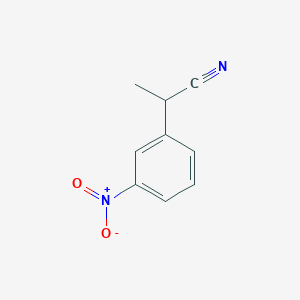

2-(3-Nitrophenyl)propionitrile (CAS 610-66-2) is a nitrile-substituted aromatic compound characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a propionitrile (-CH₂CN) side chain. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. The nitro group enhances electrophilic reactivity, making it valuable in substitution and reduction reactions. Synthesis methods include the hydrolysis of precursors using hydrochloric acid in methanol, though detailed protocols are proprietary . Its structural analogs vary in substituents (e.g., benzoyl, bromo, methyl), which influence physicochemical properties and applications.

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-(3-nitrophenyl)propanenitrile |

InChI |

InChI=1S/C9H8N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5,7H,1H3 |

InChI Key |

RMIWZYGLHJJFRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Nitro Substituents

2-Methyl-2-(3-nitrophenyl)propanenitrile (CAS 915394-28-4)

- 2-(4-Nitrophenyl)propionitrile Structure: Nitro group at the para position instead of meta.

Benzoyl-Substituted Analog: 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)

- Structure : Replaces the nitro group with a benzoyl (-COC₆H₅) moiety.

- Properties :

- Applications : Used in pharmaceutical intermediates (e.g., ketoprofen synthesis). The benzoyl group enables Friedel-Crafts reactions, unlike the nitro variant .

- Synthesis : Achieved via bromination, cyanation, and hydrolysis, yielding 56.7% with a melting point of 52–54°C .

Halogen-Substituted Analogs

Methyl-Substituted Analogs

- 2-(4-Methylphenyl)propionitrile

Data Tables

Table 2: Reactivity and Functional Group Impact

| Substituent | Electronic Effect | Key Reactions | Example Application |

|---|---|---|---|

| Nitro (-NO₂) | Strong EWG* | Reduction to amine, EAS | Antibiotic intermediates |

| Benzoyl (-COC₆H₅) | Moderate EWG | Friedel-Crafts, hydrolysis | Ketoprofen synthesis |

| Bromo (-Br) | Moderate EWG | Nucleophilic substitution | Agrochemicals |

| Methyl (-CH₃) | Weak EDG** | Oxidation, alkylation | NSAID precursors |

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Research Findings

Reactivity Differences :

- Nitro-substituted analogs exhibit higher electrophilicity, favoring reduction and EAS, whereas benzoyl derivatives are more suited for acylative coupling .

- Enzymatic studies show nitrile hydratases preferentially hydrolyze para-substituted nitriles (e.g., 2-(4-chlorophenyl)-propionitrile) over meta-nitro variants, indicating steric and electronic selectivity .

Synthetic Efficiency :

- 2-(3-Benzoylphenyl)propionitrile achieves 56.7% yield via multistep synthesis, while nitro analogs face challenges in nitro group stability during hydrolysis .

Market Trends :

- Benzoyl and bromo derivatives dominate pharmaceutical and agrochemical sectors due to versatile reactivity, while nitro analogs remain niche in specialty syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.